molecular formula C14H30O4Si B12540135 1-(Triethoxysilyl)octan-1-one CAS No. 677709-18-1

1-(Triethoxysilyl)octan-1-one

Cat. No.: B12540135
CAS No.: 677709-18-1
M. Wt: 290.47 g/mol
InChI Key: FXEFYXNEOOJHCB-UHFFFAOYSA-N
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Description

1-(Triethoxysilyl)octan-1-one is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to an octanone backbone. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a colorless liquid that is often used in the synthesis of advanced materials and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.

    Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.

Comparison with Similar Compounds

  • 1,8-Bis(triethoxysilyl)octane
  • 1,2-Bis(triethoxysilyl)ethane
  • Triethoxyoctylsilane

Comparison: 1-(Triethoxysilyl)octan-1-one is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. Compared to 1,8-Bis(triethoxysilyl)octane, which has two triethoxysilyl groups, this compound offers more flexibility in surface modification applications. Similarly, 1,2-Bis(triethoxysilyl)ethane is used for mesoporous materials but lacks the specific hydrophobic characteristics of this compound. Triethoxyoctylsilane, on the other hand, is primarily used for hydrophobic coatings but does not offer the same versatility in chemical reactions.

Properties

CAS No.

677709-18-1

Molecular Formula

C14H30O4Si

Molecular Weight

290.47 g/mol

IUPAC Name

1-triethoxysilyloctan-1-one

InChI

InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3

InChI Key

FXEFYXNEOOJHCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)[Si](OCC)(OCC)OCC

Origin of Product

United States

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